3-(Benzylsulfonyl)-5-nitroaniline

Medicinal Chemistry ADME Prediction Property-Based Design

3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9) is a specialty organic building block characterized by the presence of both a nitro group and a benzylsulfonyl group on an aniline core. Its molecular formula is C₁₃H₁₂N₂O₄S with a molecular weight of 292.31 g/mol.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 912772-83-9
Cat. No. B1293045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylsulfonyl)-5-nitroaniline
CAS912772-83-9
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2
InChIKeyDJLLPNLKTNURMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9): Essential Procurement Data for a Specialty Nitro-Sulfonyl Aniline Building Block


3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9) is a specialty organic building block characterized by the presence of both a nitro group and a benzylsulfonyl group on an aniline core [1]. Its molecular formula is C₁₃H₁₂N₂O₄S with a molecular weight of 292.31 g/mol [1]. The compound is commercially available in research quantities, typically at purities of 97% or higher, from multiple chemical suppliers for laboratory use .

Procurement Risk: Why Generic Substitution of 3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9) is Scientifically Unjustified


The substitution of 3-(Benzylsulfonyl)-5-nitroaniline with other nitroanilines or sulfonylanilines is not chemically equivalent due to the specific meta-substitution pattern and the distinct electronic and steric properties of the benzylsulfonyl group [1]. Direct nitration of aniline yields a mixture of regioisomers, requiring a bespoke synthesis for this precise structure [2]. The presence of both electron-withdrawing nitro and sulfonyl groups, alongside a primary aniline, creates a unique reactivity profile for selective derivatization [1]. Substituting an alternative building block, even a close analog, would alter the molecular geometry, electronic distribution, and subsequent reaction pathways, leading to a different final compound and invalidating any established synthetic route or structure-activity relationship [2]. Therefore, procurement must be specific to this CAS number to ensure synthetic fidelity.

Quantitative Differential Analysis: 3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9) vs. Structural Analogs


Molecular Polar Surface Area (PSA) and LogP: A Comparative Profile for Permeability and Solubility Prediction

3-(Benzylsulfonyl)-5-nitroaniline exhibits a computed Polar Surface Area (PSA) of 103.3 Ų and a LogP of 2.15, which are critical parameters for predicting oral bioavailability and membrane permeability . In contrast, the unsubstituted parent compound, 3-nitroaniline, has a significantly lower PSA of 71.8 Ų and a LogP of 1.37 [1]. This class-level difference (PSA increase of ~31.5 Ų) directly impacts its behavior in biological assays and formulation development.

Medicinal Chemistry ADME Prediction Property-Based Design

Synthetic Utility as a DHFR Inhibitor Precursor: Documented Reductive Challenges

In the synthesis of dihydrofolate reductase (DHFR) inhibitors, the reduction of the nitro group in 3-(Benzylsulfonyl)-5-nitroaniline to the corresponding aniline is a critical step . However, standard catalytic hydrogenation (Pd/C, H₂) and other common reduction methods (Sn/HCl, Fe/AcOH) fail to yield the desired amine . The specific synthetic route requires conversion to an acetamide using iron in acetic acid, a stark contrast to the facile reduction of simpler nitroanilines [1]. This documented resistance to standard reduction mandates a tailored synthetic approach, directly impacting project timelines and resource allocation.

Medicinal Chemistry Enzyme Inhibition Synthetic Methodology

Vendor-Specified Purity Grade and Pricing: Quantitative Procurement Benchmarks

Commercially, 3-(Benzylsulfonyl)-5-nitroaniline is standardized at a purity of ≥97% by key suppliers, a specification that directly impacts its utility in reproducible research . For a procurement decision, this purity level is a critical parameter. A typical list price for a 5g quantity from a major vendor is approximately $877 USD, representing a significant investment for a specialty building block . This contrasts with a structurally simpler and more widely available analog, 3-nitroaniline, which can be purchased in larger quantities at a fraction of the cost (e.g., $0.20/g for 100g) .

Chemical Procurement Cost Analysis Vendor Comparison

Hydrogen Bond Donor/Acceptor Count: A Quantitative Descriptor for Molecular Interaction Potential

The compound's capacity for hydrogen bonding is a key differentiator from simpler anilines. 3-(Benzylsulfonyl)-5-nitroaniline possesses 2 hydrogen bond donors (from the primary amine) and 6 hydrogen bond acceptors (from the nitro and sulfonyl groups) [1]. In contrast, the baseline comparator 3-nitroaniline has 2 donors but only 3 acceptors [2]. The increased number of acceptors provides a greater potential for forming specific, directional interactions with biological targets or crystal engineering partners.

Structure-Activity Relationship Computational Chemistry Drug Design

Defined Application Scenarios for 3-(Benzylsulfonyl)-5-nitroaniline (CAS 912772-83-9) Based on Verified Evidence


Scenario 1: Lead Optimization for Dihydrofolate Reductase (DHFR) Inhibitors

For a medicinal chemistry program targeting DHFR, 3-(Benzylsulfonyl)-5-nitroaniline serves as a validated precursor. The documented synthetic challenges with its nitro group reduction (as per in Section 3) necessitate a specific multi-step pathway. This is not a compound for rapid analoging but a key intermediate for a defined, published route. Procuring this CAS number ensures access to the exact starting material used in successful DHFR inhibitor campaigns, mitigating the risk of synthetic route failure .

Scenario 2: Targeted Synthesis of Advanced Sulfonamide-Based Pharmacophores

This compound is procured for its specific dual functionality. The primary aniline handle allows for direct derivatization (e.g., amide bond formation), while the benzylsulfonyl group introduces a specific steric and electronic environment. As shown by its unique physicochemical profile (PSA, LogP, H-bonding capacity in Section 3), this building block is intended for the design of molecules with tailored ADME properties, where a precise balance of lipophilicity and polarity is critical .

Scenario 3: Use as a Non-Standard Control in Synthetic Methodology Development

The documented failure of standard reduction methods on this substrate (Section 3) makes 3-(Benzylsulfonyl)-5-nitroaniline an excellent test case for developing novel, chemoselective reduction protocols. A methodology laboratory would procure this compound specifically to demonstrate the scope and unique reactivity of a new catalyst or reagent system, given its resistance to conventional approaches [1].

Scenario 4: Procurement for a Published Chemical Biology Probe Synthesis

When following a published synthetic procedure that explicitly calls for this CAS number, substitution is not an option. The quantitative purity standards (≥97%) and specific structural identity are non-negotiable for achieving the reported yields and compound identity. Procurement from a verified vendor ensures the integrity and reproducibility of the research, which is paramount for generating valid data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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